N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(cyanomethyl)phenyl]oxamide
Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethylaminoethyl group, and a cyanomethylphenyl group linked through an oxamide bond
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[3-(cyanomethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-25(2)18(16-8-3-4-9-17(16)21)13-23-19(26)20(27)24-15-7-5-6-14(12-15)10-11-22/h3-9,12,18H,10,13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMHZCUTDXBLSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)CC#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.
Oxamide Formation: The intermediate is then reacted with oxalyl chloride to form the corresponding oxamide.
Final Coupling: The final step involves coupling the oxamide with 3-(cyanomethyl)aniline under suitable conditions, such as the presence of a base like triethylamine, to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are common methods.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the dimethylamino group.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development. Studies might focus on its effects on cellular pathways and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide exerts its effects depends on its interaction with molecular targets. It may bind to specific proteins or receptors, altering their function. The pathways involved could include signal transduction, enzyme inhibition, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(methyl)phenyl]oxamide
- N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(hydroxymethyl)phenyl]oxamide
Uniqueness
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[3-(cyanomethyl)phenyl]oxamide is unique due to the presence of the cyanomethyl group, which imparts distinct chemical properties and reactivity. This differentiates it from similar compounds and may enhance its utility in specific applications, such as in the development of new pharmaceuticals or advanced materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
